Cas no 121246-93-3 (1-(3-aminopyrazin-2-yl)ethan-1-one)

1-(3-Aminopyrazin-2-yl)ethan-1-one is a heterocyclic organic compound featuring a pyrazine core functionalized with an amino group at the 3-position and an acetyl group at the 2-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and coordination chemistry. The presence of both amino and carbonyl groups enables diverse reactivity, facilitating condensation, cyclization, and metal-ligand interactions. Its well-defined molecular framework ensures consistent performance in complex syntheses, while its stability under standard conditions enhances handling and storage. The compound is particularly valued for its role in developing biologically active molecules, offering a balance of reactivity and selectivity for targeted modifications.
1-(3-aminopyrazin-2-yl)ethan-1-one structure
121246-93-3 structure
Product Name:1-(3-aminopyrazin-2-yl)ethan-1-one
CAS No:121246-93-3
MF:C6H7N3O
MW:137.139280557632
MDL:MFCD10697757
CID:104778
PubChem ID:45085481
Update Time:2025-05-21

1-(3-aminopyrazin-2-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Aminopyrazin-2-yl)ethanone
    • 1‐(3‐AMINOPYRAZIN‐2‐YL)ETHANONE
    • 2-Amino-3-acetylpyrazine
    • Ethanone,1-(3-amino-2-pyrazinyl)-
    • 1-(3-AMINOPYRAZINYL)-ETHANONE
    • 2-acetyl-3-aminopyrazine
    • 3-aminopyrazine-2carboxylic acid o-toluamide
    • AK-75983
    • CTK8G6872
    • ETHANONE, 1-(3-AMINOPYRAZINYL)-
    • PB17764
    • SureCN3292931
    • 1-(3-Aminopyrazin-2-yl)ethan-1-one
    • Ethanone, 1-(3-aminopyrazinyl)- (9CI)
    • CS-0054768
    • DTXSID90665824
    • AKOS006304135
    • SCHEMBL3292931
    • 2-acetyl-aminopyrazine
    • MFCD10697757
    • DS-15947
    • 121246-93-3
    • P10974
    • 1-(3-aminopyrazin-2-yl)ethan-1-one
    • MDL: MFCD10697757
    • Inchi: 1S/C6H7N3O/c1-4(10)5-6(7)9-3-2-8-5/h2-3H,1H3,(H2,7,9)
    • InChI Key: BINLYLSVKLIJDA-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(N)=NC=CN=1

Computed Properties

  • Exact Mass: 137.05901
  • Monoisotopic Mass: 137.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 68.9Ų

Experimental Properties

  • PSA: 68.87

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1-(3-aminopyrazin-2-yl)ethan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:121246-93-3)1-(3-aminopyrazin-2-yl)ethan-1-one
Order Number:A1039171
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:05
Price ($):3220.0
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Additional information on 1-(3-aminopyrazin-2-yl)ethan-1-one

Introduction to 1-(3-aminopyrazin-2-yl)ethan-1-one (CAS No. 121246-93-3)

1-(3-aminopyrazin-2-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 121246-93-3, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic ketone derivative has garnered attention due to its versatile structural framework, which positions it as a valuable intermediate in the synthesis of various bioactive molecules. The presence of both an amine and a ketone functionality within its molecular structure makes it a promising candidate for further functionalization, enabling the development of novel therapeutic agents.

The compound belongs to the pyrazine family, a class of nitrogen-containing heterocycles that are widely recognized for their biological activity. Pyrazines exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 1-(3-aminopyrazin-2-yl)ethan-1-one, particularly the amine group at the 3-position of the pyrazine ring, contributes to its unique reactivity and potential applications in drug design.

In recent years, there has been a growing interest in exploring the pharmacological potential of pyrazine derivatives. Research studies have demonstrated that modifications at the 3-position of the pyrazine ring can significantly influence the biological activity of these compounds. For instance, studies have shown that substituents such as amines can enhance binding affinity to target proteins, thereby increasing therapeutic efficacy. This underscores the importance of 1-(3-aminopyrazin-2-yl)ethan-1-one as a building block for developing new drugs.

The synthesis of 1-(3-aminopyrazin-2-yl)ethan-1-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyrazines and ketones, followed by functional group transformations to introduce the desired substituents. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to achieve optimal results.

One of the most compelling aspects of 1-(3-aminopyrazin-2-yl)ethan-1-one is its role as a precursor in the synthesis of more complex molecules. For example, it can be used to prepare chiral derivatives that exhibit enantioselective binding to biological targets. This is particularly relevant in the development of enantiomerically pure drugs, where small differences in molecular structure can lead to significant variations in pharmacological activity.

Recent advancements in computational chemistry have further enhanced the utility of 1-(3-aminopyrazin-2-yl)ethan-1-one. Molecular modeling studies have been conducted to predict the binding interactions between this compound and various biological targets, providing insights into its potential therapeutic applications. These studies have identified several promising scaffolds for drug development, highlighting the importance of 1-(3-aminopyrazin-2-yl)ethan-1-one in medicinal chemistry.

The pharmaceutical industry has also shown interest in 1-(3-aminopyrazin-2-yl)ethan-1-one due to its potential as an intermediate in the production of antiviral and anticancer agents. For instance, derivatives of this compound have been investigated for their ability to inhibit viral proteases and kinases, which are crucial targets in antiviral therapy. Similarly, modifications at the ketone functionality have led to the discovery of novel compounds with potent anticancer properties.

In conclusion, 1-(3-aminopyrazin-2-ylolethanone (CAS No. 12124693)) represents a versatile and highly valuable compound in pharmaceutical research. Its unique structural features and reactivity make it an excellent candidate for further exploration in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the design and synthesis of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:121246-93-3)1-(3-aminopyrazin-2-yl)ethan-1-one
A1039171
Purity:99%
Quantity:10g
Price ($):3220.0
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